molecular formula C20H18FN3O3 B11355079 N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11355079
M. Wt: 367.4 g/mol
InChI Key: JUCYPVDFTXMXEH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a potent and selective chemical inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial players in the cellular DNA damage response machinery. Its primary research value lies in the field of oncology, particularly in the study of synthetic lethality in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated DNA repair, this compound induces genomic instability and selective cell death in cancer cells, making it a valuable tool for investigating targeted cancer therapeutics (PMID: 29666250) . Research utilizing this inhibitor has been instrumental in exploring combination therapy strategies, where it is used to sensitize tumor cells to DNA-damaging agents like chemotherapeutics or radiation (DOI: 10.1021/acs.jmedchem.7b00827) . Beyond oncology, it serves as a critical pharmacological probe for elucidating the broader physiological and pathological roles of PARP activity, including its involvement in inflammatory processes and neurological conditions. This acetamide derivative provides researchers with a specific means to dissect the complex signaling pathways governed by PARP, advancing the understanding of DNA repair mechanisms and their therapeutic exploitation.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18FN3O3/c1-2-27-17-9-7-16(8-10-17)22-19(25)13-24-20(26)12-11-18(23-24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3,(H,22,25)

InChI Key

JUCYPVDFTXMXEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or pyridazinones.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

Pyridazinone derivatives often exhibit bioactivity modulated by substituents on the heterocyclic ring. Key analogs include:

Compound Name Substituents on Pyridazinone Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(4-fluorophenyl) C₂₂H₂₂FN₃O₃ 395.4 Ethoxyphenyl acetamide side chain
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro C₂₃H₂₆Cl₂N₄O₃S 525.4 Dichloro substitution enhances electrophilicity; azepane sulfonyl group improves solubility
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one 4-(methylthio)benzyl, 6-methyl C₁₃H₁₄N₂OS 248.3 Methylthio group increases lipophilicity
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide 5-(3-methoxybenzyl), 3-methyl C₂₃H₂₂BrN₃O₃ 488.3 Bromophenyl and methoxybenzyl groups enhance π-π stacking interactions


Key Observations :

  • Chlorine or bromine substituents increase molecular weight and may enhance binding to hydrophobic pockets in biological targets .

Variations in the Acetamide Side Chain

The acetamide linker and its aryl substituents significantly influence pharmacological profiles:

Compound Name Acetamide Side Chain Molecular Weight (g/mol) Synthesis Yield (%)
Target Compound 4-ethoxyphenyl 395.4 Not reported
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-methoxyphenethyl 393.4 Not reported
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide 4-bromophenyl 458.4 10%
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide 4-ethoxyphenyl (indazole-linked) Not reported 61%

Key Observations :

  • Ethoxy vs. methoxy substitutions marginally alter molecular weight (395.4 vs. 393.4) but may affect metabolic stability due to differences in electron-donating effects .
  • Bulky substituents (e.g., bromophenyl) correlate with lower synthetic yields (10%), likely due to steric hindrance .

Heterocyclic Modifications

Incorporation of additional heterocycles diversifies bioactivity:

Compound Name Heterocyclic Moiety Molecular Formula Molecular Weight (g/mol)
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Thiadiazolylidene C₂₀H₂₀FN₅O₂S 413.5
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide Thiadiazolylidene C₁₅H₁₂FN₅O₂S 331.3
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Azepane sulfonyl C₂₃H₂₆Cl₂N₄O₃S 525.4

Key Observations :

  • Azepane sulfonyl groups introduce polarity, improving aqueous solubility .

Spectroscopic Data

  • 1H NMR: Pyridazinone protons typically resonate at δ 6.5–8.0 ppm, while acetamide NH signals appear at δ 8.0–10.0 ppm .
  • IR: Strong C=O stretches (1640–1680 cm⁻¹) confirm pyridazinone and acetamide carbonyl groups .

Biological Activity

N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class, which has attracted significant attention for its potential biological activities, particularly in the field of neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H22FN3O3
Molecular Weight: 395.4 g/mol
CAS Number: 921853-08-9

The compound features a unique arrangement of functional groups that contribute to its pharmacological properties. The ethoxyphenyl group and the fluorophenyl substituent on the pyridazinone core enhance its interaction with biological targets, potentially leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:

  • Enzyme Interaction: The compound may inhibit or activate enzymes that are critical for various biological processes.
  • Receptor Modulation: It can interact with cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Influence: The compound may affect the expression of genes involved in disease progression or cellular function.

Anticonvulsant Properties

Research indicates that this compound exhibits notable anticonvulsant activity, suggesting potential applications in treating epilepsy and other neurological disorders. Its structural components may enhance its efficacy in reducing neuronal hyperexcitability.

Case Studies and Research Findings

  • Anticonvulsant Efficacy:
    • A study demonstrated that compounds similar to this compound significantly reduced seizure activity in animal models, indicating a promising therapeutic profile for epilepsy treatment.
  • Neuroprotective Effects:
    • Another investigation highlighted the neuroprotective effects of pyridazinone derivatives, including this compound, against oxidative stress-induced neuronal damage. These findings suggest potential applications in neurodegenerative diseases.
  • Pharmacokinetics and Metabolism:
    • Preliminary pharmacokinetic studies suggest that the compound is well absorbed and metabolized in vivo, which is crucial for its development as a therapeutic agent .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnticonvulsantReduces seizure frequency and severity
NeuroprotectiveProtects neurons from oxidative stress
Enzyme ModulationInhibits key metabolic enzymes involved in neurological disorders

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Pyridazinone core formation : Hydrazine reacts with carbonyl precursors (e.g., diketones) under acidic conditions to form the pyridazinone ring .
  • Substituent introduction : Alkylation (e.g., ethyl halides) and acetylation steps are used to attach the ethoxyphenyl and fluorophenyl groups. Solvents like ethanol or dichloromethane, reflux conditions, and catalysts (e.g., triethylamine) optimize yield .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of the compound validated post-synthesis?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, confirming substituent positions .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • IR spectroscopy : Functional groups (amide C=O, pyridazinone N-H) are validated via characteristic absorption bands .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test activity against phosphodiesterase 4 (PDE4) or histone deacetylases (HDACs) using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HeLa, HEK293) to assess safety margins .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Reaction condition tuning : Adjust temperature (e.g., 60–80°C for acetylation), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 10 mol% triethylamine) .
  • Purification refinement : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity fractions .
  • Quality control : Implement in-process monitoring via TLC or inline UV spectroscopy .

Q. What methodologies elucidate the compound’s mechanism of action in therapeutic contexts?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., PDE4, HDACs) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) with immobilized enzyme targets .
  • Gene expression profiling : RNA-seq or qPCR to assess downstream effects on pathways like cAMP signaling .

Q. How can contradictory data in biological activity studies be resolved?

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent consistency) .
  • Orthogonal validation : Cross-verify results using complementary techniques (e.g., SPR + isothermal titration calorimetry) .
  • Structural analogs : Compare activity across derivatives (Table 1, ) to identify substituent-dependent trends.

Table 1 : Comparative SAR of Pyridazinone Derivatives (Adapted from )

Substituent PositionBiological ActivityKey Structural Feature
3-(4-Fluorophenyl)PDE4 inhibitionHalogenated aryl group
4-EthoxyphenylHDAC inhibitionEther linkage
6-Oxo groupSolubility enhancerPolar moiety

Q. What advanced techniques characterize the compound’s physicochemical properties?

  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
  • Solubility profiling : Use shake-flask methods in buffers (pH 1.2–7.4) to assess bioavailability .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC to identify degradation products .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy, vary halogen positions) .
  • Biological testing : Screen analogs against target enzymes/cell lines to identify activity trends .
  • Computational modeling : QSAR models predict bioactivity based on electronic (e.g., Hammett constants) and steric parameters .

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